molecular formula C21H23Cl3N2O3 B11699568 Butyl 4-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate

Butyl 4-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate

Cat. No.: B11699568
M. Wt: 457.8 g/mol
InChI Key: MYSXMVCVWRACHZ-UHFFFAOYSA-N
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Description

BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a butyl group, a trichloroethyl group, and a phenylacetamido group attached to a benzoate moiety. The compound’s molecular formula is C21H23Cl3N2O3, and it has a molecular weight of 457.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trichloro-1-(2-phenylacetamido)ethanol, which is then reacted with butyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like ethanol, methanol, or acetonitrile. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivatives .

Scientific Research Applications

BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **BUTYL 4-{[2,2,2-TRICHLORO-1-(2-CHLOROBENZOYL)AMINO]ETHYL}AMINO}BENZOATE
  • BUTYL 4-{[2,2,2-TRICHLORO-1-(1-NAPHTHOYLAMINO)ETHYL]AMINO}BENZOATE
  • BUTYL 4-{[2,2,2-TRICHLORO-1-(2-THIENYLCARBONYL)AMINO]ETHYL}AMINO}BENZOATE

Uniqueness

Compared to these similar compounds, BUTYL 4-{[2,2,2-TRICHLORO-1-(2-PHENYLACETAMIDO)ETHYL]AMINO}BENZOATE is unique due to the presence of the phenylacetamido group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C21H23Cl3N2O3

Molecular Weight

457.8 g/mol

IUPAC Name

butyl 4-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]amino]benzoate

InChI

InChI=1S/C21H23Cl3N2O3/c1-2-3-13-29-19(28)16-9-11-17(12-10-16)25-20(21(22,23)24)26-18(27)14-15-7-5-4-6-8-15/h4-12,20,25H,2-3,13-14H2,1H3,(H,26,27)

InChI Key

MYSXMVCVWRACHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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